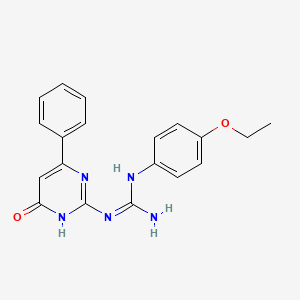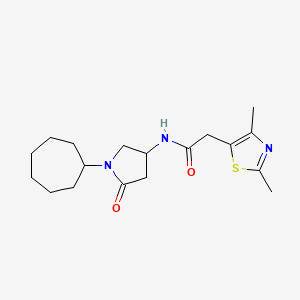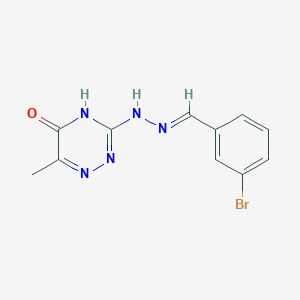
N-(4-ethoxyphenyl)-N'-(4-oxo-6-phenyl-1,4-dihydro-2-pyrimidinyl)guanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-ethoxyphenyl)-N'-(4-oxo-6-phenyl-1,4-dihydro-2-pyrimidinyl)guanidine, also known as EPG or AG-205, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. EPG belongs to the class of guanidine derivatives and has been shown to exhibit promising pharmacological properties, including anti-inflammatory, analgesic, and anticonvulsant activities.
作用機序
The exact mechanism of action of N-(4-ethoxyphenyl)-N'-(4-oxo-6-phenyl-1,4-dihydro-2-pyrimidinyl)guanidine is not fully understood. However, several studies have suggested that N-(4-ethoxyphenyl)-N'-(4-oxo-6-phenyl-1,4-dihydro-2-pyrimidinyl)guanidine exerts its pharmacological effects by modulating the activity of ion channels and receptors involved in pain and inflammation. N-(4-ethoxyphenyl)-N'-(4-oxo-6-phenyl-1,4-dihydro-2-pyrimidinyl)guanidine has been shown to inhibit the activity of voltage-gated sodium channels and transient receptor potential channels, which are involved in the generation and transmission of pain signals. N-(4-ethoxyphenyl)-N'-(4-oxo-6-phenyl-1,4-dihydro-2-pyrimidinyl)guanidine also modulates the activity of GABA receptors, which play a crucial role in the regulation of neuronal excitability and the development of seizures.
Biochemical and Physiological Effects:
N-(4-ethoxyphenyl)-N'-(4-oxo-6-phenyl-1,4-dihydro-2-pyrimidinyl)guanidine has been shown to exhibit several biochemical and physiological effects. N-(4-ethoxyphenyl)-N'-(4-oxo-6-phenyl-1,4-dihydro-2-pyrimidinyl)guanidine has been reported to reduce the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α, which are involved in the pathogenesis of inflammatory diseases. N-(4-ethoxyphenyl)-N'-(4-oxo-6-phenyl-1,4-dihydro-2-pyrimidinyl)guanidine also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation and pain. Additionally, N-(4-ethoxyphenyl)-N'-(4-oxo-6-phenyl-1,4-dihydro-2-pyrimidinyl)guanidine has been shown to increase the levels of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter that plays a crucial role in the regulation of neuronal excitability.
実験室実験の利点と制限
N-(4-ethoxyphenyl)-N'-(4-oxo-6-phenyl-1,4-dihydro-2-pyrimidinyl)guanidine has several advantages for use in laboratory experiments. N-(4-ethoxyphenyl)-N'-(4-oxo-6-phenyl-1,4-dihydro-2-pyrimidinyl)guanidine is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. N-(4-ethoxyphenyl)-N'-(4-oxo-6-phenyl-1,4-dihydro-2-pyrimidinyl)guanidine has also been shown to exhibit potent pharmacological properties at relatively low concentrations, which makes it a cost-effective option for research. However, one limitation of N-(4-ethoxyphenyl)-N'-(4-oxo-6-phenyl-1,4-dihydro-2-pyrimidinyl)guanidine is its poor solubility in water, which can make it difficult to administer in vivo.
将来の方向性
N-(4-ethoxyphenyl)-N'-(4-oxo-6-phenyl-1,4-dihydro-2-pyrimidinyl)guanidine has shown promising results in preclinical studies, and further research is needed to explore its potential therapeutic applications. Future studies should focus on elucidating the exact mechanism of action of N-(4-ethoxyphenyl)-N'-(4-oxo-6-phenyl-1,4-dihydro-2-pyrimidinyl)guanidine and identifying its molecular targets. Additionally, studies should investigate the pharmacokinetics and toxicity of N-(4-ethoxyphenyl)-N'-(4-oxo-6-phenyl-1,4-dihydro-2-pyrimidinyl)guanidine to determine its safety and efficacy in vivo. Finally, clinical trials are needed to evaluate the therapeutic potential of N-(4-ethoxyphenyl)-N'-(4-oxo-6-phenyl-1,4-dihydro-2-pyrimidinyl)guanidine in humans.
合成法
The synthesis of N-(4-ethoxyphenyl)-N'-(4-oxo-6-phenyl-1,4-dihydro-2-pyrimidinyl)guanidine involves the reaction of 4-ethoxyaniline with 2,4,6-trichloropyrimidine in the presence of potassium carbonate to yield 4-ethoxy-N-(2,4,6-trichloropyrimidin-5-yl)aniline. This intermediate is then reacted with phenyl isocyanate and ammonium acetate to give the final product, N-(4-ethoxyphenyl)-N'-(4-oxo-6-phenyl-1,4-dihydro-2-pyrimidinyl)guanidine.
科学的研究の応用
N-(4-ethoxyphenyl)-N'-(4-oxo-6-phenyl-1,4-dihydro-2-pyrimidinyl)guanidine has been extensively studied for its potential therapeutic applications in various disease conditions. Several studies have reported the anti-inflammatory and analgesic properties of N-(4-ethoxyphenyl)-N'-(4-oxo-6-phenyl-1,4-dihydro-2-pyrimidinyl)guanidine, which make it a promising candidate for the treatment of pain and inflammation-related disorders such as arthritis, neuropathic pain, and inflammatory bowel disease. N-(4-ethoxyphenyl)-N'-(4-oxo-6-phenyl-1,4-dihydro-2-pyrimidinyl)guanidine has also been shown to exhibit anticonvulsant activity, which suggests its potential use in the treatment of epilepsy.
特性
IUPAC Name |
1-(4-ethoxyphenyl)-2-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)guanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2/c1-2-26-15-10-8-14(9-11-15)21-18(20)24-19-22-16(12-17(25)23-19)13-6-4-3-5-7-13/h3-12H,2H2,1H3,(H4,20,21,22,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPORCTVUFPKSKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=NC2=NC(=CC(=O)N2)C3=CC=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N/C(=N\C2=NC(=CC(=O)N2)C3=CC=CC=C3)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{[1-(2-methylbenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-phenylazepane](/img/structure/B6119147.png)
![1-[3-(4-fluorophenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]-N-methyl-N-(3-pyridinylmethyl)methanamine](/img/structure/B6119148.png)
![5-[4-(diethylamino)benzylidene]-3-(4-morpholinylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6119160.png)

![N-[2-(methylthio)ethyl]-2-({4-[(2E)-3-phenyl-2-propen-1-yl]-1-piperazinyl}methyl)-1,3-oxazole-4-carboxamide](/img/structure/B6119174.png)
![ethyl (3,5-dimethyl-4-{[(2-naphthyloxy)acetyl]amino}-1H-pyrazol-1-yl)acetate](/img/structure/B6119176.png)
![2-(2-oxo-2-{3-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-piperidinyl}ethyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B6119184.png)
![N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]tetrahydro-2-furancarboxamide](/img/structure/B6119194.png)
![N-{2-[7-(4-isopropylbenzyl)-6-oxo-2,7-diazaspiro[4.5]dec-2-yl]-2-oxoethyl}acetamide](/img/structure/B6119205.png)
![N-(3-{[2-(2-isopropyl-5-methylphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B6119218.png)

![3-fluoro-N-{2-[4-(1-methyl-6-oxo-1,6-dihydropyridazin-4-yl)morpholin-2-yl]ethyl}imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B6119241.png)
![2-(3-{4-[3-(4-morpholinyl)-3-oxopropyl]-1-piperidinyl}-3-oxopropyl)-1H-benzimidazole](/img/structure/B6119249.png)
